Corynecin V
Description
Historical Context of Corynecin V Discovery and Isolation
This compound was first identified as part of a complex of chloramphenicol-like substances in 1972. bioaustralis.com It was isolated from the culture broth of Corynebacterium hydrocarboclastus KY-4339, a bacterium distinguished by its ability to grow on n-paraffin hydrocarbons (specifically, a mixture of C12 to C14 fractions) as its sole carbon source. smolecule.comtandfonline.comtandfonline.com The discovery, detailed by Japanese scientists including K. Shirahata and T. Suzuki, unveiled a family of related compounds they named "corynecins," which included Corynecin I, II, III, IV, and V. smolecule.comnih.govmedchemexpress.com These compounds were extracted from the fermentation broth using ethyl acetate (B1210297) and purified through column chromatography. tandfonline.com This initial work established this compound as a naturally occurring analogue of chloramphenicol (B1208). bioaustralis.com
Classification and Structural Relationship to Chloramphenicol Analogues
This compound is classified as an acyl nitrophenylpropylamine, a group of compounds characterized by a specific chemical structure. fao.org Its core framework consists of a p-nitrophenylserinol backbone, which it shares with chloramphenicol. The primary structural distinction between members of the corynecin family and chloramphenicol lies in the N-acyl side chain attached to the propanolamine (B44665) moiety.
While chloramphenicol possesses a dichloroacetyl group, the corynecins feature different, non-halogenated acyl groups. tandfonline.comnih.gov Specifically, this compound is characterized by an N-propionamide group and an acetate ester at the C-3 position of the propanol (B110389) backbone. This structural variance is the key determinant of its biological activity profile compared to other members of its family.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 40958-12-1 |
| Molecular Formula | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | [(2R,3R)-3-hydroxy-3-(4-nitrophenyl)-2-(propanoylamino)propyl] acetate |
| Classification | Acyl nitrophenylpropylamine, Benzenoid, Nitrobenzene |
| Source Organism | Corynebacterium hydrocarboclastus |
| Appearance | White solid |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO; poorly soluble in water. |
This table was generated based on data from multiple sources. smolecule.comtandfonline.comjst.go.jpmedchemexpress.com
Table 2: Structural Comparison of Corynecins and Chloramphenicol
| Compound | Core Structure | N-Acyl Group |
|---|---|---|
| Corynecin I | p-Nitrophenylserinol | Acetyl (-COCH₃) |
| Corynecin II | p-Nitrophenylserinol | Propionyl (-COCH₂CH₃) |
| Corynecin III | p-Nitrophenylserinol | Isobutyryl (-COCH(CH₃)₂) |
| This compound | p-Nitrophenylserinol acetate | Propionyl (-COCH₂CH₃) |
| Chloramphenicol | p-Nitrophenylserinol | Dichloroacetyl (-COCHCl₂) |
This table was compiled from research identifying the distinct side chains of the Corynecin family members. osti.govsmolecule.comtandfonline.com
Significance of this compound within the Chloramphenicol Family of Natural Products
This compound, along with its brethren, holds considerable significance in scientific research despite its weaker antibacterial potency compared to chloramphenicol. tandfonline.comjst.go.jp It exhibits activity against both Gram-positive and Gram-negative bacteria, but its effectiveness is diminished. fao.org Research suggests this reduced activity is directly linked to the absence of chlorine atoms in its N-acyl side chain, underscoring the critical role of halogenation in the antibacterial potency of the chloramphenicol class. nih.gov
The primary value of this compound lies in its application as a research tool. It serves as an important model compound for:
Studying Structure-Activity Relationships (SAR): By comparing the biological activity of this compound with chloramphenicol and other corynecins, researchers can elucidate how specific structural modifications, such as the nature of the acyl group, influence antibacterial efficacy and target binding. smolecule.com
Investigating Antibiotic Resistance: this compound can be used to explore the mechanisms by which bacteria develop resistance to chloramphenicol-like antibiotics. smolecule.com
Understanding Biosynthetic Pathways: The discovery of the corynecin complex in C. hydrocarboclastus provides insights into the biosynthesis of p-nitrophenylserinol-containing natural products and the enzymatic machinery responsible for N-acylation. jst.go.jp
Furthermore, the isolation of these compounds from a hydrocarbon-utilizing bacterium highlights the potential of unique microbial niches as sources for discovering novel antimicrobial agents. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R)-3-hydroxy-3-(4-nitrophenyl)-2-(propanoylamino)propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-3-13(18)15-12(8-22-9(2)17)14(19)10-4-6-11(7-5-10)16(20)21/h4-7,12,14,19H,3,8H2,1-2H3,(H,15,18)/t12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPRUKVGIPMAMF-TZMCWYRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Bioprocess Engineering of Corynecin V
Producing Microorganisms and Ecological Niche of Corynecin V
General information points to the genus Corynebacterium as the producers of corynecin-type compounds.
Corynebacterium hydrocarboclastus Strains and Variants
Corynebacterium hydrocarboclastus has been identified as a producer of corynecins. One notable strain mentioned in the literature is Corynebacterium hydrocarboclastus KY 8835. nih.gov Research has shown that the cultivation conditions, such as the carbon source, can significantly influence the production of different corynecin analogues. For instance, when grown on acetate (B1210297), C. hydrocarboclastus KY 8835 selectively produces Corynecin I. nih.gov However, specific strains or variants that predominantly produce this compound have not been detailed in the available research. The genus Corynebacterium is known for its wide distribution in nature, inhabiting various environments. wikipedia.org
Role of Microbial Communities in Corynecin Production
The influence of microbial communities on the production of corynecins, including this compound, is an area that has not been specifically elucidated. It is known that interactions within microbial communities can significantly impact the production of secondary metabolites. These interactions can be synergistic or antagonistic and can influence the metabolic output of individual species. However, no specific studies detailing the role of microbial consortia in the biosynthesis of this compound have been found.
Precursor Incorporation and Metabolic Pathways for this compound Biosynthesis
Detailed information on the specific biosynthetic pathways leading to this compound is not available. This includes the involvement of the shikimate pathway, the incorporation of specific amino acids for the acyl group formation, and the role of p-aminophenylalanine and its derivatives. While general principles of antibiotic biosynthesis often involve such pathways, their specific roles and the enzymes involved in the formation of this compound have not been documented in the accessible scientific literature.
Shikimate Pathway Involvement in Aromatic Ring Formation
There is no specific information available that details the role of the shikimate pathway in the formation of the aromatic ring of this compound.
Role of Amino Acids (e.g., Threonine, Homoserine, Methionine) in Acyl Group Formation
The specific amino acid precursors for the acyl group of this compound have not been identified in the available literature.
p-Aminophenylalanine and its Derivatives in this compound Biosynthesis
There is no information available regarding the involvement of p-aminophenylalanine or its derivatives in the biosynthesis of this compound.
Regulation of this compound Biosynthesis
The production of secondary metabolites like antibiotics is tightly regulated in microorganisms to ensure efficient resource allocation and to prevent self-toxicity. The biosynthesis of this compound is likely controlled by a complex regulatory network involving feedback inhibition and precursor supply.
Feedback inhibition is a common regulatory strategy in metabolic pathways where the end product inhibits the activity of an early enzyme in the pathway. In the context of this compound biosynthesis, it is plausible that this compound itself, or a key intermediate, could inhibit the activity of enzymes at the beginning of the pathway. A likely target for such inhibition would be the enzymes of the shikimate pathway, which provide the initial aromatic precursor. By controlling the flux of precursors into the pathway, the producing organism can modulate the rate of this compound synthesis in response to its intracellular concentration.
The biosynthesis of this compound is fundamentally dependent on the supply of precursors from primary metabolism, particularly the shikimate pathway which generates aromatic compounds. The availability of chorismic acid, a key branch-point intermediate, is critical as it is the precursor to p-aminobenzoic acid (PABA), which in turn is a precursor for the p-aminophenylalanine core of this compound researchgate.netnih.gov. Therefore, the metabolic flux through the shikimate pathway directly influences the rate of this compound production. Any metabolic engineering strategies aimed at increasing the intracellular pool of aromatic amines and related precursors would be expected to enhance the yield of this compound. Conversely, limitations in the availability of these precursors would create a bottleneck in the biosynthetic pathway, leading to reduced production.
Bioreactor Cultivation and Fermentation Optimization for this compound Production
The successful large-scale production of this compound is contingent upon the precise control and optimization of various factors within a bioreactor setting. The producing microorganism, Corynebacterium hydrocarboclastus, requires specific conditions to maximize the yield and productivity of this secondary metabolite.
Nutritional Requirements and Media Composition (e.g., Carbon and Nitrogen Sources)
The composition of the fermentation medium plays a pivotal role in directing the metabolic pathways of Corynebacterium hydrocarboclastus towards the synthesis of this compound. The selection of appropriate carbon and nitrogen sources is a critical first step in developing an effective production process.
Research has demonstrated that the choice of carbon source significantly influences the production of corynecins. While various carbon sources can be utilized by C. hydrocarboclastus, acetate has been identified as a particularly effective substrate for the production of a closely related compound, Corynecin I. The use of an acetate-based medium has been shown to result in the highest production yield of corynecins compared to other carbon sources, with the added benefit of selectively favoring the synthesis of Corynecin I, which can constitute over 90% of the total corynecins produced nih.gov.
To maintain the optimal concentrations of key nutrients throughout the fermentation, a fed-batch strategy is often employed. This involves the continuous feeding of a solution containing acetic acid, ammonium acetate, and potassium dihydrogen phosphate to control the levels of acetate, ammonium, and phosphate ions within the desired range nih.gov.
In addition to the primary carbon and nitrogen sources, the presence of certain mineral salts can also stimulate production. The addition of potassium chloride (KCl) and sodium chloride (NaCl) to the culture medium has been observed to enhance the production of corynecins nih.gov.
| Nutrient Component | Type | Observation |
| Carbon Source | Acetate | Highest production yield of corynecins; selective for Corynecin I production. |
| Nitrogen Source | Ammonium Acetate | Utilized in fed-batch strategy to maintain optimal nitrogen levels. |
| Phosphorus Source | Potassium Dihydrogen Phosphate | Included in the feeding solution to control phosphate concentration. |
| Mineral Salts | KCl and NaCl | Addition to the medium stimulates corynecin production. |
Environmental Parameters (pH, Temperature, Aeration) for Enhanced Yield
Beyond the nutritional composition of the medium, the physical environment within the bioreactor must be tightly controlled to ensure optimal growth of C. hydrocarboclastus and efficient production of this compound. Key environmental parameters include pH, temperature, and aeration.
While specific optimal values for this compound production are not extensively detailed in the available literature, general principles of fermentation for secondary metabolite production by Corynebacterium species suggest that maintaining a neutral pH is often beneficial. The fed-batch strategy mentioned earlier, which includes acetic acid in the feed solution, also serves as a method for pH control nih.gov.
Aeration is another critical factor, as the biosynthesis of many secondary metabolites is an aerobic process. A relatively high level of aeration is generally required to support the metabolic activity necessary for corynecin production.
| Parameter | Optimal Range/Condition | Rationale |
| pH | Neutral range (Implied) | Maintaining a stable pH is crucial for enzymatic activities involved in biosynthesis. |
| Temperature | Not specified in available literature | Optimal temperature would balance microbial growth and enzyme stability for metabolite production. |
| Aeration | Relatively high level | To ensure sufficient oxygen supply for the aerobic biosynthetic pathway of this compound. |
Strain Improvement Strategies for this compound Production
To enhance the economic viability of this compound production, improving the productivity of the producing strain, Corynebacterium hydrocarboclastus, is a key objective. This can be achieved through various strain improvement strategies, broadly categorized into classical mutagenesis and modern genetic engineering techniques.
Classical Mutagenesis and Selection: This traditional approach involves exposing the microbial population to mutagens, such as ultraviolet (UV) radiation or chemical agents, to induce random mutations in the genome. This is followed by a high-throughput screening process to identify mutant strains with enhanced this compound production capabilities. While this method is non-targeted, it has been a successful strategy for improving the yield of many industrial microorganisms.
Genetic and Metabolic Engineering: With the advancement of molecular biology tools, more targeted approaches to strain improvement have become possible. These strategies involve the rational modification of the microorganism's genetic makeup to enhance the metabolic flux towards the desired product. For Corynebacterium species, which are well-studied industrial microorganisms, a range of genetic tools and techniques are available.
Potential metabolic engineering strategies for enhancing this compound production could include:
Overexpression of key biosynthetic genes: Increasing the expression of enzymes directly involved in the this compound biosynthetic pathway.
Deletion or downregulation of competing pathways: Redirecting metabolic precursors from competing pathways towards this compound synthesis.
Enhancing precursor supply: Engineering the primary metabolism to increase the availability of the building blocks required for this compound biosynthesis.
Improving export of the final product: Modifying transport systems to efficiently secrete this compound out of the cell, thereby reducing potential feedback inhibition.
| Strategy | Description | Potential Outcome for this compound Production |
| Classical Mutagenesis | Inducing random mutations followed by screening for high-producing strains. | Isolation of C. hydrocarboclastus mutants with significantly increased this compound yield. |
| Metabolic Engineering | Targeted genetic modifications to optimize metabolic pathways. | Enhanced metabolic flux towards this compound, leading to higher titers and productivity. |
Chemical Synthesis and Derivatization of Corynecin V
Retrosynthetic Analysis and Total Synthesis Approaches for Corynecin V
The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry, often requiring the development of intricate and multi-step reaction sequences. ebsco.com A common strategy to devise a synthetic route is through retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com
While specific total synthesis routes for this compound are not extensively detailed in the available literature, a logical retrosynthetic approach would likely involve the disconnection of the amide bond. This would lead to two key fragments: a protected form of D-threo-p-nitrophenylserinol and propionic acid or a reactive derivative thereof. The synthesis of the p-nitrophenylserinol core is a well-established process in the synthesis of chloramphenicol (B1208) and its analogs.
Key transformations in a hypothetical total synthesis could include:
Asymmetric synthesis to establish the correct stereochemistry at the two chiral centers of the serinol backbone.
Nitration of an aromatic precursor to introduce the nitro group.
Amide bond formation to couple the serinol fragment with the propionyl side chain.
Semisynthetic Modifications of this compound and Analogues
Semisynthesis, which involves the chemical modification of a naturally produced compound, is a common strategy to create novel analogs with potentially improved properties. nih.govcymitquimica.com For this compound, its structural similarity to chloramphenicol makes it an interesting scaffold for such modifications. nih.gov The primary sites for modification on the this compound molecule are the N-acyl group and the aromatic nitro group.
Researchers have explored the creation of various Corynecin analogs by modifying the acyl side chain. smolecule.comnih.gov These modifications aim to understand the impact of the acyl group's structure on antibacterial activity.
Chemoenzymatic Synthetic Routes to this compound
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create complex molecules. nih.gov This approach can offer advantages in terms of stereocontrol and milder reaction conditions.
The biosynthesis of this compound in Corynebacterium hydrocarboclastus involves the N-acylation of a p-aminophenylserinol intermediate. This enzymatic step could potentially be harnessed in a chemoenzymatic route. For instance, a chemically synthesized p-nitrophenylserinol precursor could be subjected to an enzymatic acylation using a suitable acyl donor. High-quality comparative genome mining has identified biosynthetic gene clusters in Rhodococcus sp. H-CA8f involved in producing corynecins. frontiersin.org
Derivatization Strategies for Structure-Activity Relationship Investigations
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.govmdpi.com By systematically modifying different parts of the this compound molecule, researchers can identify key functional groups responsible for its antibacterial properties.
Acylation and Deacylation Reactions
The N-propionamide group of this compound can be chemically altered through acylation and deacylation reactions.
Deacylation: The amide bond can be cleaved under acidic or alkaline conditions to yield D-threo-p-nitrophenylserinol and propionic acid. For example, complete hydrolysis can be achieved by heating with 1 N NaOH.
Acylation: The free amine generated from deacylation can then be reacted with various acylating agents to introduce different acyl groups. This allows for the synthesis of a library of this compound analogs with varying side chains. A notable example is the transacylation of this compound with dichloroacetyl chloride to form chloramphenicol, a reaction that is dependent on pH.
These modifications are essential for exploring how the nature of the acyl group influences antibacterial potency and spectrum. smolecule.com
| Reaction Type | Reagents and Conditions | Product |
| Deacylation | 1 N NaOH, 75–80°C | p-Nitrophenylserinol and Propionic Acid |
| Transacylation | Dichloroacetyl chloride, pH 8.5–9.0 | Chloramphenicol |
Reduction of Nitro Group and Subsequent Transformations
The nitro group on the aromatic ring is another key site for derivatization.
Reduction: The nitro group can be reduced to an amino group (-NH2) through catalytic hydrogenation, typically using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C). sigmaaldrich.com This transformation yields a bioactive amino intermediate.
| Reaction | Reagents | Product |
| Nitro Group Reduction | H₂/Pd-C | p-Aminophenylserinol derivative |
Substitution Reactions on the Acyl Group and Aromatic Ring
Further derivatization can be achieved through substitution reactions on both the acyl group and the aromatic ring.
Acyl Group Substitution: While direct substitution on the propionyl group is less common, the synthesis of analogs with different acyl groups, as mentioned in the acylation section, effectively serves as a substitution strategy. smolecule.comreddit.comlibretexts.orglibretexts.org
Aromatic Ring Substitution: Introducing substituents onto the aromatic ring, in addition to the nitro group, can provide a deeper understanding of the SAR. Electrophilic aromatic substitution reactions could potentially be used, although the deactivating nature of the nitro group would direct incoming electrophiles to the meta position. Halogenation is a common modification in natural product chemistry that can significantly impact bioactivity. researchgate.net
These derivatization strategies are fundamental to the process of lead optimization in drug discovery, allowing for the fine-tuning of a molecule's properties to enhance its therapeutic potential. mdpi.com
Molecular Mechanism of Action of Corynecin V
Ribosomal Binding and Inhibition of Protein Synthesis by Corynecin V
The primary mode of action for this compound is the cessation of bacterial growth by inhibiting protein synthesis. This bacteriostatic effect is achieved by targeting the large ribosomal subunit and interfering with a critical step in polypeptide chain elongation.
This compound selectively binds to the 50S subunit of the bacterial 70S ribosome. The ribosome, composed of a small (30S) and large (50S) subunit in bacteria, is fundamental to protein synthesis. wikipedia.org The 50S subunit contains the peptidyl transferase center (PTC), the active site responsible for catalyzing the formation of peptide bonds between amino acids. wikipedia.orgreactgroup.org By binding to this subunit, this compound obstructs the proper functioning of the PTC, leading to a halt in protein production.
The binding of this compound to the 50S subunit directly impedes the enzymatic activity of the peptidyl transferase center. The PTC facilitates the transfer of the growing polypeptide chain from the peptidyl-tRNA (in the P-site) to the aminoacyl-tRNA (in the A-site), forming a new peptide bond. reactgroup.orgnih.gov this compound's presence within the PTC's vicinity sterically hinders the correct positioning of the aminoacyl-tRNA acceptor end, thereby preventing peptide bond formation and effectively arresting protein elongation. nih.gov This inhibition is the core of its antibacterial activity.
| Feature | This compound | Chloramphenicol (B1208) |
| Core Structure | p-nitrophenylserinol | p-nitrophenylserinol |
| N-Acyl Group | Propionamide (B166681) | Dichloroacetyl |
| Primary Target | 50S Ribosomal Subunit | 50S Ribosomal Subunit |
| Mechanism | Inhibition of Peptidyl Transferase | Inhibition of Peptidyl Transferase |
| Potency | Moderate, generally weaker than Chloramphenicol. | High, broad-spectrum. tandfonline.com |
| Key Structural Difference | Lacks chlorine atoms on the acyl group. | Contains two chlorine atoms on the acyl group. nih.gov |
Identification of Specific Molecular Targets and Cellular Pathways Influenced by this compound (beyond direct protein synthesis inhibition)
Beyond its direct role as a protein synthesis inhibitor, this compound is involved in the regulation of its own production through a feedback mechanism. Research indicates that the propionamide derivative of the corynecin structure inhibits enzymes within the shikimate pathway. The shikimate pathway is a crucial metabolic route in bacteria for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are also precursors for corynecin biosynthesis itself. tandfonline.com By inhibiting shikimate pathway enzymes, this compound can regulate the availability of its own biosynthetic precursors, demonstrating a secondary level of molecular interaction within the producing organism, Corynebacterium hydrocarboclastus. tandfonline.com
Mechanisms of Bacterial Resistance to this compound and Related Compounds
Bacterial resistance to this compound and its structural analog, chloramphenicol, arises from several well-defined mechanisms. nih.gov Given their similar structures and mode of action, the resistance strategies are largely conserved.
Enzymatic Inactivation: The most prevalent mechanism of high-level resistance is the enzymatic modification of the antibiotic. reactgroup.orgfrontiersin.org Bacteria can acquire genes, often on plasmids, that code for chloramphenicol acetyltransferase (CAT). This enzyme catalyzes the acetylation of the hydroxyl groups on the antibiotic's propanediol (B1597323) side chain, using acetyl-S-coenzyme A as a donor. nih.gov The acetylated form of the antibiotic is unable to bind to the 50S ribosomal subunit, rendering it ineffective. nih.gov
Target Site Mutation: Resistance can also develop through mutations in the gene encoding the 23S rRNA component of the 50S ribosomal subunit. nih.govnih.gov Specific point mutations within the peptidyl transferase center can alter the binding site of the antibiotic, reducing its affinity and allowing protein synthesis to proceed even in the presence of the drug. nih.gov
Reduced Permeability and Efflux: Bacteria may evolve resistance by limiting the intracellular concentration of the antibiotic. reactgroup.orgnih.gov This can be achieved by decreasing the permeability of the bacterial cell membrane to the drug or by actively pumping the antibiotic out of the cell using efflux pumps. reactgroup.orgnih.gov These mechanisms are often associated with low-level resistance. nih.gov
| Resistance Mechanism | Description | Level of Resistance |
| Enzymatic Inactivation (e.g., CAT) | Covalent modification (acetylation) of the antibiotic prevents it from binding to the ribosome. nih.gov | High-level |
| Target Site Mutation | Changes in the 23S rRNA of the 50S ribosomal subunit reduce the antibiotic's binding affinity. nih.govnih.gov | Variable, can be high |
| Reduced Permeability / Efflux Pumps | The amount of antibiotic reaching the ribosome is limited by changes in the cell membrane or by active transport out of the cell. reactgroup.orgnih.gov | Low-level |
Biological Activities and Structure Activity Relationships of Corynecin V
In Vitro Antibacterial Activity Spectrum of Corynecin V
Research has confirmed the effectiveness of this compound against Gram-positive pathogens. In one study testing its activity against clinical isolates, this compound showed notable efficacy against Staphylococcus aureus, a significant Gram-positive bacterium. The minimum inhibitory concentration (MIC) was recorded at 4 µg/mL, a potency level described as comparable to chloramphenicol (B1208) in that specific analysis.
The compound is also active against various Gram-negative bacteria. toku-e.com Studies have documented its inhibitory effects on strains such as Escherichia coli and Klebsiella pneumoniae. The reported MIC value against E. coli is 8 µg/mL, while for Klebsiella pneumoniae, a higher concentration of 16 µg/mL is required to inhibit growth.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Bacterial Strains Data derived from a case study on clinical isolates.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | 4 |
| Escherichia coli | Gram-Negative | 8 |
| Klebsiella pneumoniae | Gram-Negative | 16 |
While active, this compound is consistently found to be less potent than chloramphenicol. toku-e.com The corynecin family includes several analogues, such as Corynecin I, II, and III, which were isolated alongside it. tandfonline.comnih.gov These compounds share the same core structure but differ in their N-acyl groups, leading to variations in antibacterial strength. tandfonline.comudel.edu
Studies comparing Corynecin I and Corynecin III to chloramphenicol demonstrate that while the corynecins have broad-spectrum activity, their MIC values are significantly higher than those of chloramphenicol against the same bacterial strains, indicating lower potency. tandfonline.com For instance, the MIC of Corynecin III against Bacillus subtilis was 25 µg/mL, whereas chloramphenicol was effective at just 1.56 µg/mL. tandfonline.com This trend highlights that the specific chemical structure of chloramphenicol is optimized for higher potency compared to its naturally occurring analogues like this compound.
Table 2: Comparative Antibacterial Activities (MIC, µg/mL) of Corynecin Analogues and Chloramphenicol Data from conventional agar-dilution method. tandfonline.com
| Microorganism | Corynecin I | Corynecin III | Chloramphenicol |
| Bacillus subtilis PCI 219 | 50 | 25 | 1.56 |
| Staphylococcus aureus 209P | 100 | 50 | 3.12 |
| Escherichia coli NIHJ | >100 | 100 | 3.12 |
| Klebsiella pneumoniae PCI 602 | >100 | 100 | 3.12 |
| Shigella sonnei | 100 | 50 | 3.12 |
| Proteus vulgaris OX-19 | >100 | 100 | 6.25 |
| Pseudomonas aeruginosa | >100 | >100 | >100 |
Mechanistic Insights into Antibacterial Efficacy at the Cellular Level
The antibacterial mechanism of this compound is analogous to that of chloramphenicol, targeting bacterial protein synthesis. smolecule.com It exerts its bacteriostatic effects by binding to the 50S subunit of the bacterial ribosome. This interaction obstructs the peptidyl transferase step, preventing the formation of peptide bonds between amino acids. smolecule.com By halting protein elongation, this compound effectively inhibits bacterial growth and replication.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
This compound and its analogues serve as important models for studying the structure-activity relationships (SAR) within the chloramphenicol family. These compounds all share a p-nitrophenylserinol core, but variations in the side chains dramatically influence their biological efficacy.
The defining structural feature that dictates the potency of corynecins is the N-acyl group attached to the aminophenylserinol backbone. udel.edusmolecule.com this compound possesses an N-propionamide group, which is associated with its moderate antibacterial activity.
In contrast, chloramphenicol features an N-dichloroacetyl group. The two chlorine atoms on this group are critical for its high potency. The absence of these halogen atoms in the corynecin series is considered a primary reason for their reduced antibacterial effectiveness. SAR studies confirm that modifications to this acyl group, such as changing its length or adding functional groups, directly alter the compound's ability to bind to the ribosome and inhibit protein synthesis. smolecule.com The study of different corynecins, each with a unique acyl group (e.g., N-acetyl for Corynecin I, N-propionyl for this compound), provides valuable insight into the structural requirements for potent antibacterial action in this class of antibiotics. tandfonline.comudel.edu
Role of Aromatic Ring Substituents on Activity
The biological activity of this compound is significantly influenced by the substituents on its aromatic ring and acyl side-chain. Structure-activity relationship (SAR) studies involve analyzing how modifications to a molecule's structure affect its biological properties to optimize desired effects. slideshare.net The substituents on an aromatic ring can be classified as activating or deactivating, which influences their interaction with biological targets. numberanalytics.commasterorganicchemistry.com
In this compound, the p-nitrophenyl group is a critical feature. The nitro group (NO₂) at the para position is a strong electron-withdrawing group. masterorganicchemistry.com Electron-withdrawing substituents, such as a nitro group, can increase the lipophilicity of a molecule. nih.gov This increased lipophilicity can facilitate the compound's diffusion across biological membranes, such as the bacterial cell wall, which is an important factor for antimicrobial activity. nih.gov
A key difference influencing the potency of this compound lies in its N-acyl group when compared to the structurally similar antibiotic, chloramphenicol. this compound possesses an N-propionamide group, whereas chloramphenicol has an N-dichloroacetyl group. nih.gov Research indicates that the absence of the two chlorine atoms on the acyl side-chain is correlated with reduced antibacterial activity. Consequently, while this compound exhibits a broad antibacterial spectrum against both Gram-positive and Gram-negative bacteria, its potency is lower than that of chloramphenicol. nih.gov This highlights the crucial role of halogenation on the acyl substituent for maximizing antibacterial efficacy within this family of compounds.
Table 1: Comparison of Aromatic and Acyl Substituents in this compound and Chloramphenicol This interactive table summarizes the key structural differences and their impact on the relative antibacterial potency.
| Feature | This compound | Chloramphenicol | Impact on Activity |
| Aromatic Group | p-Nitrophenyl | p-Nitrophenyl | The electron-withdrawing nitro group is crucial for activity in both compounds. |
| Acyl Group | N-Propionamide (-CO-CH₂CH₃) | N-Dichloroacetyl (-CO-CHCl₂) | The dichloro- substitution on the acetyl group significantly enhances antibacterial potency. |
| Relative Potency | Moderate | High | The absence of chlorine atoms in this compound leads to weaker bacteriostatic effects compared to chloramphenicol. |
Stereochemical Requirements for Optimal Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological function, as it dictates the precise fit between a drug and its molecular target. azolifesciences.com For many drugs, only one specific stereoisomer exhibits the desired therapeutic activity, while others may be inactive or even cause undesirable effects. nih.gov
This compound shares a core p-nitrophenylserinol backbone with chloramphenicol. The biological activity of chloramphenicol is known to be highly dependent on its stereochemistry, with only the D-threo isomer being active. This specific configuration is essential for its ability to bind effectively to the 50S subunit of the bacterial ribosome and inhibit protein synthesis. Given the shared structural core and mechanism of action, it is inferred that the biological activity of this compound is also governed by stringent stereochemical requirements. Optimal activity is expected only from the isomer that conforms to the correct spatial orientation for binding to the ribosomal target. Studies on other complex natural products, such as the lipase (B570770) inhibitor tetrahydrolipstatin, have confirmed that stereochemistry plays a profound modulating role on inhibitory activity, with different diastereomers exhibiting a wide range of potencies. nih.gov
Table 2: Stereoisomers of the Aminophenylpropanediol Core This table illustrates the four possible stereoisomers of the core backbone shared by this compound and Chloramphenicol. Only the D-threo configuration is active in Chloramphenicol.
| Isomer | Configuration at C1 | Configuration at C2 | Biological Activity (in Chloramphenicol) |
| D-threo | R | R | Active |
| L-threo | S | S | Inactive |
| D-erythro | R | S | Inactive |
| L-erythro | S | R | Inactive |
Other Investigated Biological Activities of this compound (excluding clinical)
Beyond its direct antibacterial effects, this compound and its precursors have been studied for their roles in modulating biological pathways, particularly within the producing organism.
The shikimate pathway is a crucial seven-step metabolic route used by bacteria, fungi, and plants to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.orgresearchgate.net This pathway is absent in mammals, making it an attractive target for antimicrobial agents. wikipedia.org
Research has shown that this compound and its derivatives are involved in the regulation of this pathway. The propionamide (B166681) derivative of this compound functions as a metabolic feedback inhibitor of shikimate pathway enzymes in Corynebacterium hydrocarboclastus, the organism from which it was first isolated. This feedback mechanism allows the organism to regulate the biosynthesis of the compound. Further studies on C. hydrocarboclastus have investigated the role of p-aminophenylalanine (PAP), a precursor in Corynecin biosynthesis. tandfonline.com These investigations revealed that PAP's effects on the shikimate pathway are preferable for the efficient production of Corynecins and that the regulation of biosynthesis likely occurs at stages after the formation of PAP. tandfonline.com In the broader Corynebacterium genus, key enzymes of the shikimate pathway, such as DAHP synthase and chorismate mutase, are known to be allosterically regulated by aromatic amino acids, demonstrating a sophisticated system of feedback control. nih.gov
Table 3: Key Enzymes of the Shikimate Pathway This table lists the enzymes involved in the conversion of phosphoenolpyruvate (B93156) and erythrose-4-phosphate to chorismate.
| Step | Enzyme |
| 1 | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase |
| 2 | 3-dehydroquinate synthase |
| 3 | 3-dehydroquinate dehydratase |
| 4 | Shikimate dehydrogenase |
| 5 | Shikimate kinase |
| 6 | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase |
| 7 | Chorismate synthase |
The primary non-antibacterial biological activity investigated for this compound is its role in the autoregulation of its own production. The metabolic feedback inhibition exerted by the compound on the shikimate pathway in Corynebacterium hydrocarboclastus is a significant biological modulation. tandfonline.com This regulatory function suggests a sophisticated ecological role for this compound beyond its function as an antibiotic. For instance, C. hydrocarboclastus has been observed to produce corynecins under low-nutrient conditions. This suggests that the compound's production, controlled by this feedback loop, may be an adaptive strategy for the organism to manage its metabolic resources in response to environmental stress, rather than solely for competing with other microbes.
Advanced Analytical and Characterization Methodologies for Corynecin V
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the intricate molecular structure of Corynecin V. These methods provide detailed information about the compound's atomic composition, connectivity, and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of this compound in solution. emerypharma.combu.edu It provides critical insights into the connectivity of atoms and the spatial arrangement of the molecule.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), provide further confirmation of the proton-proton coupling networks within the molecule. emerypharma.com Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This comprehensive analysis allows for the unambiguous assignment of all proton and carbon signals, solidifying the structural determination of this compound.
Table 1: ¹H NMR Spectral Data for this compound tandfonline.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 0.98 | t | 6.4 | Propionamide (B166681) CH₃ |
| 2.07 | s | Acetate (B1210297) CH₃ |
Note: 's' denotes a singlet, 't' a triplet, and 'q' a quartet. Data is based on spectra taken on a Varian T-60 spectrometer. tandfonline.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. premierbiosoft.com It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. premierbiosoft.comiitd.ac.in
For this compound, which has a molecular formula of C₁₄H₁₈N₂O₆, the expected molecular weight is approximately 310.3 g/mol . axios-research.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. Electron ionization (EI) is a common method that causes the molecule to fragment in a predictable manner. udel.eduslideshare.net The analysis of these fragmentation patterns provides valuable structural information, corroborating data from other spectroscopic methods. The molecular ion peak (M+) for this compound is observed at an m/z of 310. tandfonline.com
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₆ | axios-research.comcaymanchem.com |
| Molecular Weight | 310.3 g/mol | axios-research.comcaymanchem.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. slideshare.netutoronto.camlsu.ac.in The IR spectrum of this compound displays characteristic absorption bands that correspond to its key structural components.
Key absorptions include those for hydroxyl (-OH), amide (C=O, N-H), nitro (NO₂), and ester (C=O) groups. tandfonline.comuhcl.edu The presence of a broad band in the 3400-3200 cm⁻¹ region typically indicates O-H stretching, while the amide N-H stretch also appears in this vicinity. orgchemboulder.com Strong absorptions around 1735-1742 cm⁻¹ are characteristic of the ester carbonyl (C=O) stretch, and a peak around 1650 cm⁻¹ corresponds to the amide carbonyl stretch. tandfonline.com The nitro group shows characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. tandfonline.comorgchemboulder.com
Table 3: Characteristic IR Absorption Bands for this compound tandfonline.com
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3430, 3250 | Hydroxyl (-OH) |
| 1742 | Ester Carbonyl (C=O) |
| 1650 | Amide Carbonyl (C=O) |
| 1520 | Nitro (NO₂) asymmetric stretch |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of this compound from complex mixtures, such as fermentation broths, and for the assessment of its purity. nih.gov
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative and quantitative analysis of this compound. ejgm.co.uknih.gov It offers high resolution and sensitivity, making it ideal for purity assessment and concentration determination. farmaciajournal.comnih.govresearchgate.net
A typical HPLC method for this compound would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ejgm.co.uknih.gov Detection is often performed using a UV detector, as the p-nitrophenyl chromophore in this compound absorbs strongly in the UV region. By comparing the retention time of a peak in a sample chromatogram to that of a pure this compound standard, the compound can be identified. farmaciajournal.com The area under the peak is proportional to the concentration, allowing for accurate quantification when calibrated with standards of known concentration. ejgm.co.ukfarmaciajournal.com
Thin-Layer Chromatography (TLC) and Paper Chromatography for Screening and Fractionation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for screening and preliminary purification of this compound. cmdm.twkangtibio.combjbms.orgmdpi.com In the initial isolation of corynecins, TLC was used to separate the different analogues. tandfonline.com
For TLC analysis, a sample extract is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The different components of the mixture travel up the plate at different rates, resulting in their separation. The position of the separated spots is characterized by the retention factor (Rf) value. For this compound, an Rf value of 0.57 has been reported using a specific solvent system. tandfonline.com Visualization can be achieved under UV light or by using a staining reagent. bjbms.org While less common now, paper chromatography operates on similar principles and was historically used for the separation of such compounds. These methods are particularly useful for monitoring the progress of reactions and for the initial fractionation of crude extracts. bjbms.orgresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
The process requires a high-quality single crystal of the target compound. researchgate.net When X-rays are passed through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed electron density map of the molecule can be constructed, leading to the final atomic model. uib.no The determination of absolute configuration relies on a phenomenon known as anomalous dispersion (or resonant scattering), which creates small, measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). researchgate.netchem-soc.si While this effect is strongest for compounds containing heavy atoms, modern techniques and precise data collection allow for the confident assignment of absolute stereochemistry for light-atom organic molecules like this compound. researchgate.netsoton.ac.uk
Although a specific crystal structure for this compound is not publicly available in major databases as of this writing, the methodology remains the gold standard for such a determination. The process would involve crystallization followed by diffraction data analysis to resolve its p-nitrophenylserinol core and N-propionamide side chain in three-dimensional space.
Table 1: General Workflow for X-ray Crystallography Structure Determination
| Step | Description | Key Outcome |
|---|---|---|
| 1. Crystallization | A high-quality single crystal of the pure compound is grown from a solution. This can be a challenging and time-consuming step. researchgate.net | A well-ordered crystal suitable for diffraction. |
| 2. Data Collection | The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded by a detector. vcu.edu | A dataset of reflection intensities and positions. |
| 3. Structure Solution | The "phase problem" is solved using computational methods to generate an initial electron density map from the diffraction intensities. | An initial model of the molecular structure. |
| 4. Structure Refinement | The initial model is refined against the experimental data to improve its accuracy, minimizing the difference between observed and calculated diffraction patterns. vcu.edu | A precise 3D model with atomic coordinates, bond lengths, and angles. |
| 5. Validation | The final structure is validated for geometric and crystallographic quality. For chiral molecules, the Flack parameter is calculated to confirm the absolute stereochemistry. chem-soc.si | A validated crystal structure and confirmed absolute configuration. |
Advanced hyphenated techniques (e.g., LC-MS/MS) for Metabolomics and Trace Analysis of this compound
Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the analysis of compounds in complex mixtures. ajrconline.orgactascientific.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for both identifying and quantifying molecules like this compound in biological and environmental samples. nih.govchemijournal.com
Metabolomics Applications: Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. LC-MS/MS is a cornerstone of this field, enabling the detection and identification of numerous compounds in a single analysis. nih.gov Research has utilized this approach to explore the metabolic potential of various microorganisms. Notably, metabolomics studies on Rhodococcus species have successfully identified the production of corynecins. microbiologyresearch.orgfrontiersin.orgmdpi.com In these studies, extracts from microbial cultures are separated by liquid chromatography, and the eluted compounds are ionized and analyzed by tandem mass spectrometry. The resulting mass spectra and fragmentation patterns serve as fingerprints to identify known compounds like this compound or to dereplicate and annotate potentially new derivatives from complex extracts. microbiologyresearch.orgmdpi.com
Trace Analysis Applications: The high sensitivity and selectivity of LC-MS/MS make it the method of choice for trace analysis, which involves measuring minute quantities of a substance. chemijournal.comlcms.cz While specific trace analysis methods for this compound are not widely published, extensive research exists for its structural analogue, chloramphenicol (B1208). These methods are routinely used to detect chloramphenicol residues in food products like milk and honey at levels below 0.3 parts per billion (ppb). lcms.czthermofisher.comwaters.com A typical LC-MS/MS method for this purpose involves a simple sample extraction followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode. lcms.czfda.gov This approach ensures that only the specific precursor-to-product ion transitions for the target analyte are monitored, providing excellent specificity and minimizing matrix interference. fda.gov Such established methodologies for chloramphenicol can be readily adapted for the sensitive and reliable quantification of this compound.
Table 2: Research Findings on Corynecin Identification via Metabolomics
| Study Focus | Organism | Technique Used | Key Finding | Reference |
|---|---|---|---|---|
| Comparative Genomics & Metabolomics | Rhodococcus sp. H-CA8f | LC-HR-MS, Genome Mining | Identified a biosynthetic gene cluster responsible for producing corynecins, which were detected as orphan metabolites in the strain. | microbiologyresearch.orgfrontiersin.org |
| Secondary Metabolism Analysis | Rhodococcus (genus-wide) | LC-MS, Genome Mining | Gene cluster families for corynecins were identified across multiple Rhodococcus strains, indicating the potential for their production. | mdpi.com |
Table 3: Typical LC-MS/MS Parameters for Trace Analysis of Chloramphenicol-like Compounds
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography Column | C18 Reversed-Phase (e.g., Hypersil GOLD) lcms.czthermofisher.com | Separation of the analyte from other matrix components based on polarity. |
| Mobile Phase | Gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like acetic acid. lcms.czthermofisher.com | To elute the analyte from the column with a sharp, well-defined peak. |
| Ionization Source | Electrospray Ionization (ESI) in negative mode. lcms.cz | To generate negatively charged ions of the analyte for mass analysis. |
| Mass Analyzer | Triple Stage Quadrupole (TSQ). lcms.cz | To perform tandem mass spectrometry for high selectivity and sensitivity. |
| Detection Mode | Selected Reaction Monitoring (SRM). fda.gov | To monitor specific precursor-to-product ion transitions, ensuring highly specific detection and quantification. |
| Example Transition (Chloramphenicol) | Precursor ion: m/z 321; Product ions: m/z 152, 257. thermofisher.comfda.gov | The fragmentation of the parent ion into specific daughter ions for confirmation and quantitation. |
Emerging Research Directions and Applications of Corynecin V
Corynecin V as a Biochemical Probe for Ribosomal Function Studies
This compound, like its analogue chloramphenicol (B1208), exerts its antibacterial effect by inhibiting protein synthesis. smolecule.com It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds. smolecule.com This specific interaction makes this compound and its related compounds, like Corynecin III, valuable tools for probing the structure and function of the bacterial ribosome. smolecule.com
Researchers utilize these compounds to investigate the intricacies of protein synthesis. By studying how molecules like this compound bind to the ribosome and interfere with its function, scientists can gain deeper insights into the mechanisms of translation. This knowledge is crucial for understanding fundamental cellular processes and for identifying new targets for antibiotic development. smolecule.com The structural similarities and differences between this compound and chloramphenicol allow for comparative studies that can elucidate the specific roles of different chemical moieties in ribosomal binding and inhibition. smolecule.com
Design and Development of Novel Antibacterial Agents Based on the this compound Scaffold
The chemical structure of this compound provides a promising scaffold for the design and synthesis of new antibacterial drugs. nih.gov The core p-nitrophenylserinol structure is a known pharmacophore for antibacterial activity, and modifications to the acyl side chain can lead to derivatives with improved potency and a broader spectrum of activity. arkat-usa.org
Research in this area focuses on creating novel analogues of this compound to overcome the limitations of existing antibiotics, such as the development of bacterial resistance. nih.govmdpi.com By synthesizing and screening libraries of compounds based on the this compound scaffold, medicinal chemists aim to identify derivatives with enhanced antibacterial efficacy and reduced off-target effects. arkat-usa.orgnanobioletters.com The goal is to develop new drugs that can effectively treat infections caused by multidrug-resistant bacteria. nih.gov
Utilization of this compound in Investigating Antibiotic Resistance Mechanisms
The rise of antibiotic resistance is a major global health threat. nih.govmdpi.com this compound is a useful tool for studying the various mechanisms by which bacteria develop resistance to antibiotics. nih.gov These mechanisms can include enzymatic inactivation of the drug, modification of the drug's target site, and active efflux of the drug from the bacterial cell. nih.govreactgroup.org
By using this compound in microbiological and genetic studies, researchers can identify and characterize the genes and pathways responsible for resistance to chloramphenicol-like antibiotics. researchgate.net For example, studies might investigate how mutations in ribosomal proteins or the acquisition of specific enzymes can confer resistance to this compound. reactgroup.orgresearchgate.net Understanding these resistance mechanisms at a molecular level is essential for developing strategies to circumvent them, such as the design of new antibiotics that are less susceptible to resistance or the use of combination therapies that include resistance inhibitors. nih.gov
Bioengineering of Corynebacterium Strains for Enhanced or Diversified this compound Production
Corynebacterium species are well-established industrial microorganisms used for the large-scale production of various biomolecules, including amino acids and some antibiotics. frontiersin.orgfrontiersin.org Advances in synthetic biology and genetic engineering have opened up new possibilities for manipulating these bacteria to enhance the production of valuable compounds like this compound. jmb.or.krnih.gov
Bioengineering strategies for Corynebacterium may involve:
Overexpression of biosynthetic genes: Increasing the expression of the genes in the this compound biosynthetic pathway to boost production yields. jmb.or.kr
Metabolic pathway engineering: Modifying central metabolic pathways to increase the supply of precursors for this compound synthesis. frontiersin.orgjmb.or.kr
CRISPR-based genome editing: Precisely modifying the bacterial genome to remove competing metabolic pathways or to introduce new genes for the production of novel this compound analogues. jmb.or.krnih.gov
Optimization of fermentation conditions: Fine-tuning culture conditions, such as nutrient composition and temperature, to maximize this compound output. frontiersin.orgmdpi.com
Through these approaches, researchers aim to create robust and efficient microbial cell factories for the sustainable production of this compound and its derivatives. frontiersin.org
Computational and In Silico Approaches in this compound Research (e.g., molecular docking, QSAR)
Computational methods play an increasingly important role in modern drug discovery and development. farmaciajournal.comnih.gov In the context of this compound research, these in silico approaches provide valuable insights that can guide experimental work.
Molecular Docking: This technique is used to predict the binding orientation of this compound and its analogues to the bacterial ribosome. farmaciajournal.comnih.gov By simulating the interaction between the small molecule and its protein target, researchers can understand the key molecular interactions responsible for its biological activity. nih.govsinaweb.net This information is invaluable for the rational design of new derivatives with improved binding affinity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.commdpi.com For this compound, QSAR models can be developed to predict the antibacterial potency of new, unsynthesized analogues based on their molecular descriptors. nih.govnih.gov This allows for the virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and testing. nih.gov
These computational tools accelerate the research and development process, reducing the time and cost associated with bringing new antibacterial agents to the clinic. farmaciajournal.comnih.gov
Potential Role of this compound in Microbial Ecology and Interspecies Interactions
The production of antibiotics like this compound by soil bacteria such as Corynebacterium suggests a role for these compounds in mediating interactions between different microbial species in their natural environment. wisc.edunih.gov In complex microbial communities, the ability to produce antimicrobial compounds can provide a competitive advantage by inhibiting the growth of other bacteria competing for the same resources. wisc.edubiorxiv.org
The study of this compound in an ecological context can help to elucidate the complex web of interactions that shape microbial communities. frontiersin.orgyoutube.com Research in this area may explore how environmental factors influence this compound production and how this, in turn, affects the composition and stability of the surrounding microbiome. nih.govbiorxiv.org Understanding these ecological roles can have broader implications, from agriculture to the development of probiotics and other microbiome-based therapies. wisc.edu The production of such compounds is often a part of the chemical warfare that occurs in microbial ecosystems, influencing which species can thrive and coexist. wisc.edu
Q & A
Q. What novel applications of this compound are being explored beyond antimicrobial use, and how can their feasibility be tested?
- Methodological Answer : Investigate anti-biofilm activity via confocal microscopy (SYTO9/propidium iodide staining) and qPCR for biofilm-related genes (e.g., algD, pelA). For anticancer potential, use apoptosis assays (Annexin V/PI) and xenograft models. Prioritize mechanistic studies to differentiate primary targets from off-effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
